molecular formula C14H20N4O B6115038 N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide

Número de catálogo B6115038
Peso molecular: 260.33 g/mol
Clave InChI: SJTISAIYAXGENT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide, also known as DMQX, is a compound that has been extensively studied for its pharmacological properties. DMQX is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation.

Mecanismo De Acción

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors that are involved in fast synaptic transmission. When glutamate binds to the AMPA receptor, it causes the receptor to open and allows positively charged ions such as sodium and calcium to enter the cell. This process leads to depolarization of the membrane potential and the generation of an action potential. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide blocks the binding of glutamate to the AMPA receptor, thereby preventing the opening of the receptor channel and the subsequent influx of ions.
Biochemical and Physiological Effects
The blockade of AMPA receptors by N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has several biochemical and physiological effects. It has been shown that N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can inhibit the induction of LTP, a process that is thought to underlie learning and memory. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can also reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in reward processing and drug addiction. In addition, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can reduce the excitotoxicity that is associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has several advantages for lab experiments. It is a highly selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide is also stable and can be easily synthesized in large quantities. However, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has some limitations for lab experiments. It has a short half-life and can rapidly degrade in solution, which requires careful handling and storage. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide. One area of interest is the role of AMPA receptors in drug addiction and relapse. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in drug addiction. Further research is needed to investigate the potential therapeutic use of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide in treating drug addiction. Another area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has been shown to reduce excitotoxicity in animal models of these diseases, which suggests that it may have therapeutic potential. Further research is needed to investigate the efficacy and safety of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide in treating these diseases.

Métodos De Síntesis

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can be synthesized by reacting 2,3-dimethoxybenzaldehyde with 2-(dimethylamino)ethylamine to form the intermediate 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline. This intermediate is then reacted with 3-butenoyl chloride to produce N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide. The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure and stable compound.

Aplicaciones Científicas De Investigación

N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has been widely used in scientific research to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has been shown that N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide can block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide has also been used to study the role of AMPA receptors in drug addiction, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]but-3-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-6-13(19)16-11-7-5-8-12-10(11)9-15-14(17-12)18(2)3/h4,9,11H,1,5-8H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTISAIYAXGENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.